

Application Note: HILIC Chromatography Method for Separating ^{15}N Labeled Purines

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Compound of Interest

Compound Name: Hypoxanthine-15N4

Cat. No.: B12404558

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Introduction

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful chromatographic technique for the separation of polar and hydrophilic compounds. This makes it an ideal method for the analysis of purine bases, nucleosides, and nucleotides, which are often poorly retained in reversed-phase chromatography. The use of stable isotope labeling, such as with ^{15}N , is a critical tool in metabolic studies to trace the fate of these molecules in biological systems. This application note provides a detailed protocol for the separation and analysis of ^{15}N labeled purines using HILIC coupled with mass spectrometry (MS), a common technique for differentiating and quantifying isotopologues. The methods described herein are applicable for researchers studying purine metabolism, drug development professionals investigating nucleotide-based therapeutics, and scientists conducting metabolomics research.

The separation mechanism in HILIC is based on the partitioning of analytes between a hydrophilic stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[1] A water-rich layer is formed on the surface of the stationary phase, and polar analytes are retained through interactions with this layer.[2] Elution is typically achieved by increasing the polarity of the mobile phase, usually by increasing the water content in the gradient.[3] Commonly used stationary phases for purine analysis include zwitterionic phases like ZIC-HILIC and amide-based phases like TSKgel Amide-80.[1][4]

Experimental Protocols

This section details the necessary steps for sample preparation from cell cultures, followed by the HILIC-MS analysis for ^{15}N labeled purines.

Materials and Reagents

- Acetonitrile (ACN), LC-MS grade
- Water, LC-MS grade
- Ammonium acetate ($\text{CH}_3\text{COONH}_4$), LC-MS grade
- Ammonium carbonate ($(\text{NH}_4)_2\text{CO}_3$)
- Perchloric acid (HClO_4)
- Potassium carbonate (K_2CO_3)
- ^{15}N labeled purine standards (e.g., $^{15}\text{N}_5$ -Adenine, $^{15}\text{N}_5$ -Guanine)
- Unlabeled purine standards (for comparison)
- ZIC-HILIC column (e.g., 150 x 2.1 mm, 5 μm) or TSKgel Amide-80 column (e.g., 150 x 2.0 mm, 3 or 5 μm)

Sample Preparation: Extraction of Intracellular Purines

This protocol is adapted for cultured cells and is designed to efficiently extract purine metabolites while minimizing degradation.

- Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Metabolite Extraction:
 - Add 500 μL of ice-cold 0.6 N perchloric acid to the cell pellet.
 - Lyse the cells by subjecting them to three freeze-thaw cycles or by probe sonication.

- Centrifuge the mixture at $10,000 \times g$ for 10 minutes at 4°C to pellet proteins and cell debris.
- Carefully collect the supernatant, which contains the acid-soluble metabolites.
- Neutralization:
 - Neutralize the acidic supernatant by adding a small volume of 3.5 M potassium carbonate (K_2CO_3) until the pH reaches approximately 7.0.
 - Incubate on ice for 15 minutes to precipitate potassium perchlorate.
 - Centrifuge at $10,000 \times g$ for 10 minutes at 4°C to remove the precipitate.
- Final Preparation:
 - Filter the supernatant through a $0.22 \mu\text{m}$ syringe filter.
 - The sample is now ready for HILIC-MS analysis. For optimal peak shape, the sample should be diluted in a solvent with a high organic content, similar to the initial mobile phase conditions.

HILIC-MS Instrumentation and Conditions

The following are representative HILIC-MS conditions. Optimization may be required depending on the specific analytes and instrumentation.

- HPLC System: A UHPLC or HPLC system capable of gradient elution.
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is necessary for the detection and quantification of ^{15}N labeled compounds.
- Column:
 - Option 1: ZIC®-pHILIC, PEEK 150 x 4.6 mm, $5 \mu\text{m}$
 - Option 2: TSKgel Amide-80, 150 x 2.0 mm, $3 \mu\text{m}$
- Mobile Phase:

- Mobile Phase A: 20 mM Ammonium Carbonate, pH 8.8 (for ZIC-pHILIC) or 10 mM Ammonium Acetate in Water (for Amide-80)
- Mobile Phase B: Acetonitrile
- Gradient Elution Program (Example):
 - A linear gradient from 90% to 40% acetonitrile over 20 minutes is a good starting point.
 - The column should be re-equilibrated at the initial conditions for at least 10 minutes between injections.
- Flow Rate: 0.2 - 0.5 mL/min (depending on column dimensions)
- Column Temperature: 30 - 45°C
- Injection Volume: 1 - 5 µL
- MS Detection:
 - Operate in both positive and negative ion modes to determine the optimal ionization for each purine.
 - Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of unlabeled (M) and labeled (M+n) purines, where 'n' is the number of ¹⁵N atoms.

Data Presentation

The retention times of purine bases and nucleosides are influenced by the choice of stationary phase, mobile phase composition, and pH. The following tables summarize representative retention data from literature for common purines on different HILIC columns.

Table 1: Representative Retention Times of Purines on a ZIC®-pHILIC Column

Compound	Retention Time (min)
Thymine	4.3
Uracil	5.0
Adenine	5.8
Cytosine	7.3
Guanosine	9.9
Conditions: ZIC®-pHILIC, PEEK 150 x 4.6 mm, 5 µm; Mobile Phase: 80% Acetonitrile, 20% 20 mM Ammonium Carbonate, pH 8.8; Flow Rate: 0.5 mL/min.	

Table 2: HILIC-MS/MS Parameters for Selected Purine Metabolites

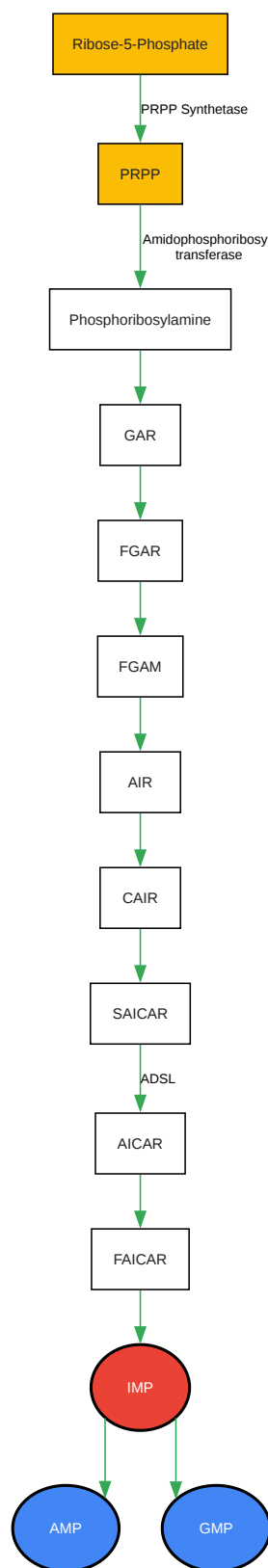
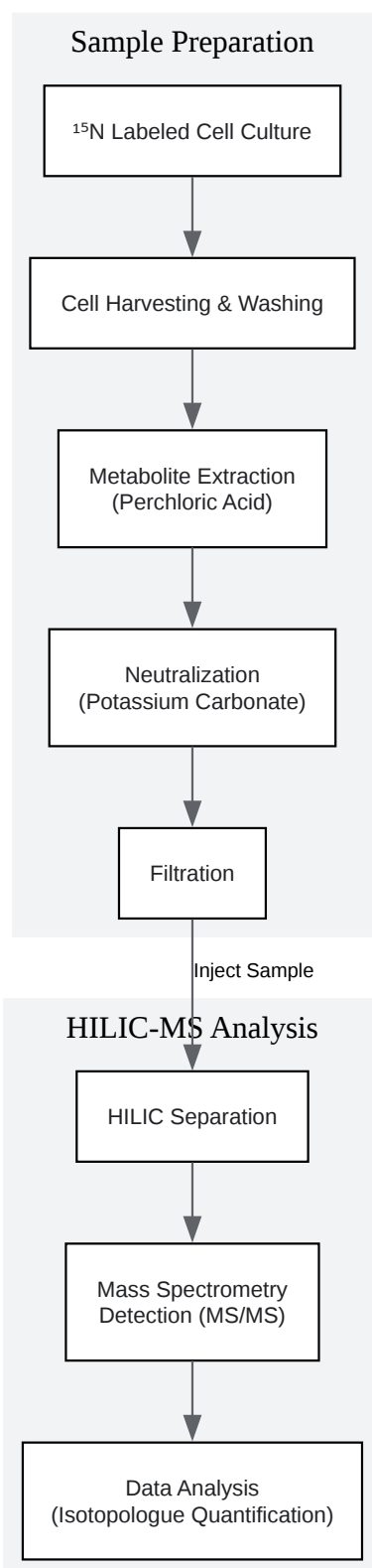
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Polarity
Hypoxanthine	137.04	119.03	Positive
Xanthine	153.04	135.03	Positive
Adenine	136.06	119.05	Positive
Guanine	152.05	135.05	Positive
Adenosine	268.10	136.06	Positive
Guanosine	284.10	152.05	Positive
Inosine	269.09	137.04	Positive
Uric Acid	169.03	141.02	Positive

Note: The specific m/z values for ^{15}N labeled analogues will be shifted according to the number of incorporated ^{15}N atoms.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of ^{15}N labeled purines from cell culture to data acquisition.



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